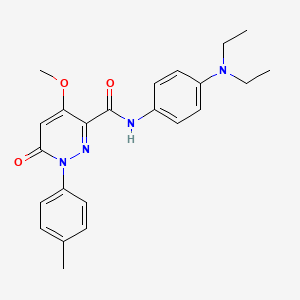

N-(4-(diethylamino)phenyl)-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide

Description

N-(4-(diethylamino)phenyl)-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide is a pyridazine-based carboxamide derivative characterized by a 1,6-dihydropyridazine core substituted with methoxy (4-position), p-tolyl (1-position), and a diethylamino-phenyl carboxamide group (3-position). This structural configuration imparts unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in targeting enzymes or receptors influenced by lipophilic and electron-donating substituents .

Properties

IUPAC Name |

N-[4-(diethylamino)phenyl]-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3/c1-5-26(6-2)18-13-9-17(10-14-18)24-23(29)22-20(30-4)15-21(28)27(25-22)19-11-7-16(3)8-12-19/h7-15H,5-6H2,1-4H3,(H,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCPALKXOGDNFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(diethylamino)phenyl)-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions One common approach is the condensation of appropriate starting materials under controlled conditions For instance, the reaction might begin with the formation of a pyridazine ring through the cyclization of hydrazine derivatives with diketones

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(diethylamino)phenyl)-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could produce derivatives with different substituents on the aromatic ring.

Scientific Research Applications

N-(4-(diethylamino)phenyl)-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry, particularly in the development of new drugs or therapeutic agents.

Industry: The compound might find use in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-(4-(diethylamino)phenyl)-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the nature of the target and the pathways involved. For example, the compound might bind to enzymes or receptors, modulating their activity and leading to downstream effects in cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Functional Group Impact on Bioactivity

- Methoxy vs. Hydroxy : The 4-methoxy group in the target compound reduces acidity (compared to 4-hydroxy in ), which may alter binding to targets sensitive to protonation states (e.g., kinases or proteases) .

- p-Tolyl vs.

Notes

- Evidence limitations: Direct data on the target compound are sparse; inferences rely on structural analogs .

- Substituted pyridazines are underexplored in drug discovery, highlighting the need for systematic structure-activity relationship (SAR) studies.

- Regulatory considerations: The diethylamino group may pose metabolic liabilities (e.g., N-deethylation), requiring prodrug strategies .

Biological Activity

N-(4-(diethylamino)phenyl)-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and highlighting its therapeutic implications.

Chemical Structure and Properties

The compound features a dihydropyridazine core, which is crucial for its biological activity. The presence of the diethylamino group and the methoxy substitution are significant in modulating its pharmacological properties.

Structural Formula

The structural formula can be represented as follows:

This indicates the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms, which contribute to its reactivity and interaction with biological systems.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the compound's efficacy against the CCRF-CEM leukemia cell line. Results indicated an IC50 value of 6.7 µg/mL, suggesting moderate activity compared to other known anticancer agents .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro tests revealed its effectiveness against several bacterial strains, indicating a potential role in treating infections.

Table 1: Antimicrobial Activity Profile

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These results highlight its potential as an antimicrobial agent, particularly in clinical settings where resistant strains are prevalent.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. It has been linked to the modulation of neurotransmitter levels, which could be beneficial in conditions like Alzheimer's disease.

The neuroprotective effects are hypothesized to arise from the compound's ability to enhance synaptic plasticity and reduce oxidative stress in neuronal cells. Further studies are required to elucidate these mechanisms fully.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Variations in substituents can significantly affect potency and selectivity.

Key Findings from SAR Studies

- Diethylamino Group : Enhances solubility and bioavailability.

- Methoxy Substitution : Improves interaction with target receptors.

- P-Tolyl Group : Contributes to increased lipophilicity, aiding in membrane penetration.

These insights guide future modifications to enhance therapeutic efficacy while minimizing side effects.

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-(diethylamino)phenyl)-4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide?

Methodological Answer: A multi-step synthesis is recommended:

Core Formation : Construct the 1,6-dihydropyridazine ring via cyclization of a substituted hydrazine with a β-keto ester derivative under acidic conditions (e.g., acetic acid reflux).

Substituent Introduction :

- Introduce the 4-methoxy group via nucleophilic substitution using methyl iodide or dimethyl sulfate.

- Attach the p-tolyl group at position 1 via Suzuki-Miyaura coupling with p-tolylboronic acid, using Pd(PPh₃)₄ as a catalyst .

Carboxamide Functionalization : Couple the diethylaminophenyl group to the pyridazine core using EDCI/HOBt-mediated amidation in anhydrous acetonitrile .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) for high purity (>95%).

Q. How can researchers validate the structural integrity and purity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and rule out side products.

- HPLC : Use a C18 column (acetonitrile/water gradient) to confirm purity ≥98% .

Q. What storage conditions ensure compound stability for long-term use?

Methodological Answer:

- Storage : Protect from light and moisture in amber vials under inert gas (N₂/Ar) at –20°C.

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Aqueous solutions (pH 7.4 PBS) should retain ≥90% potency after 72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the diethylamino and p-tolyl groups in biological activity?

Methodological Answer:

- Analog Synthesis : Replace diethylamino with dimethylamino or morpholino groups; substitute p-tolyl with electron-deficient (e.g., p-fluorophenyl) or bulky (e.g., naphthyl) groups.

- Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cellular models (e.g., apoptosis in cancer lines).

- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess hydrophobic interactions between p-tolyl and enzyme active sites .

Q. How should researchers address conflicting bioactivity data across different assay systems?

Methodological Answer:

- Orthogonal Assays : Compare enzymatic IC₅₀ values (e.g., fluorescence-based kinase assays) with cellular EC₅₀ (e.g., proliferation inhibition in MCF-7 cells).

- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites in cell lysates .

- Control Experiments : Test structural analogs (e.g., lacking the methoxy group) to rule off-target effects .

Q. What mechanistic studies are recommended to identify the compound’s molecular targets?

Methodological Answer:

- Pull-Down Assays : Immobilize the compound on sepharose beads and incubate with cell lysates; identify bound proteins via SDS-PAGE/MS .

- Transcriptomics : Perform RNA-seq on treated cells to map pathway enrichment (e.g., apoptosis, DNA repair).

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to pinpoint inhibitory activity .

Q. How can computational modeling predict pharmacokinetic properties like metabolic stability?

Methodological Answer:

- ADME Prediction : Use Schrödinger’s QikProp to estimate logP (target: 2.5–4.0), CYP450 metabolism, and plasma protein binding.

- Metabolic Sites : Identify labile groups (e.g., diethylamino for N-dealkylation) using StarDrop’s P450 module.

- Validation : Compare predicted half-life (t₁/₂) with in vitro microsomal stability assays (rat/human liver microsomes) .

Data Analysis & Validation

Q. How should researchers resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

Q. What statistical approaches are suitable for dose-response studies in heterogeneous cell populations?

Methodological Answer:

- Hill Slope Analysis : Fit dose-response curves (GraphPad Prism) to assess cooperativity (ideal slope = 1).

- Bootstrap Resampling : Calculate 95% confidence intervals for EC₅₀ values in triplicate experiments.

- ANOVA with Tukey’s Test : Compare efficacy across cell lines (e.g., HeLa vs. HEK293) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.